molecular formula C21H22ClN3OS B4582565 (1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)(2-thienyl)methanone

(1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)(2-thienyl)methanone

Cat. No. B4582565
M. Wt: 399.9 g/mol
InChI Key: HEWQDFAAGKMZNX-UHFFFAOYSA-N
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Description

The compound is related to a class of chemicals that have garnered interest in scientific research due to their diverse biological activities and potential therapeutic applications. Compounds with pyrazole and piperidine moieties often exhibit significant pharmacological properties, leading researchers to explore their synthesis, structural characteristics, and chemical behaviors.

Synthesis Analysis

The synthesis of pyrazole and piperidine derivatives typically involves multi-step chemical processes, including amidation, Friedel-Crafts acylation, and hydration steps. These methods utilize readily available starting materials such as piperidine-4-carboxylic acid and ethyl carbonochloridate, aiming for efficient routes to the target compounds with reasonable overall yields (Zheng, 2010).

Molecular Structure Analysis

Molecular structure analysis of compounds containing pyrazole and piperidine rings often reveals complex interactions and conformations. Techniques such as X-ray diffraction studies are employed to confirm the geometric parameters, crystal systems, and spatial arrangements. These analyses provide insights into the non-planar structures and symmetry of the molecules, as well as the conformations of piperidine rings, which are typically found in a chair conformation (Naveen et al., 2015).

Chemical Reactions and Properties

The chemical behavior of pyrazole and piperidine derivatives includes a variety of reactions that highlight the versatility of these compounds. For instance, the adduct formation involving (4-chlorophenyl)(piperidin-1-yl)methanone demonstrates the capability of these molecules to engage in complex chemical interactions, including hydrogen bonding and π-π stacking, which influence their chemical stability and reactivity (Revathi et al., 2015).

Scientific Research Applications

Molecular Interactions and Binding Analyses

The compound (1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)(2-thienyl)methanone, due to its complex structure, is studied for its molecular interactions, particularly with the CB1 cannabinoid receptor. Shim et al. (2002) explored the molecular interaction of a structurally related antagonist with the CB1 receptor, highlighting the importance of conformational analysis in understanding the binding and activity of such compounds at the receptor level. This research offers insights into how similar compounds could be analyzed for their receptor binding characteristics, aiding in the development of new pharmacological agents (Shim et al., 2002).

Structural and Isomorphous Studies

Studies on isomorphous structures, such as the work by Swamy et al. (2013), provide valuable information on the chemical behavior and structural characteristics of closely related compounds. Understanding these properties can help in the design and synthesis of new drugs with improved efficacy and safety profiles (Swamy et al., 2013).

Anticancer and Antimicrobial Activities

Research into the anticancer and antimicrobial activities of pyrazole derivatives, including compounds with similar structures to (1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)(2-thienyl)methanone, is ongoing. Katariya et al. (2021) synthesized and evaluated novel biologically potent heterocyclic compounds for their anticancer activity against a panel of 60 cancer cell lines, revealing the potential therapeutic applications of such compounds (Katariya et al., 2021).

Enzyme Inhibitory Activities

Compounds structurally related to (1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)(2-thienyl)methanone have been studied for their enzyme inhibitory activities. Research by Cetin et al. (2021) on thiophene-based heterocyclic compounds revealed significant enzyme inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase, highlighting the therapeutic potential of these compounds in treating diseases related to enzyme dysfunction (Cetin et al., 2021).

properties

IUPAC Name

[1-[[3-(3-chlorophenyl)-1-methylpyrazol-4-yl]methyl]piperidin-3-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3OS/c1-24-12-17(20(23-24)15-5-2-7-18(22)11-15)14-25-9-3-6-16(13-25)21(26)19-8-4-10-27-19/h2,4-5,7-8,10-12,16H,3,6,9,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWQDFAAGKMZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC(=CC=C2)Cl)CN3CCCC(C3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}piperidin-3-yl)(2-thienyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)(2-thienyl)methanone
Reactant of Route 2
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(1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)(2-thienyl)methanone
Reactant of Route 3
(1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)(2-thienyl)methanone
Reactant of Route 4
(1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)(2-thienyl)methanone
Reactant of Route 5
(1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)(2-thienyl)methanone
Reactant of Route 6
(1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)(2-thienyl)methanone

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